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molecular formula C11H11NO2 B8561440 2-Methylindole-4-acetic Acid

2-Methylindole-4-acetic Acid

Cat. No. B8561440
M. Wt: 189.21 g/mol
InChI Key: RBRNBNOGPSXGSU-UHFFFAOYSA-N
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Patent
US07098234B2

Procedure details

To a mixture of 1-t-butoxycarbonyl-2-methylindole-4-acetic acid (96.3 g) in methanol (200 ml)-water (100 ml) was added dropwise 5N aqueous solution of sodium hydroxide (200 ml) at room temperature, and the mixture was stirred at 50° C. for 3 hours and then stirred at room temperature for 12 hours. The reaction mixture was extracted with hexane-ether. The aqueous layer was adjusted to acidic condition with hydrochloric acid and then extracted with ethyl acetate. The extraction was washed with water and a saturated aqueous solution of sodium chloride, successively, dried and concentrated under reduced pressure to give the title compound (53.9 g; crude).
Name
1-t-butoxycarbonyl-2-methylindole-4-acetic acid
Quantity
96.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([CH2:17][C:18]([OH:20])=[O:19])[C:11]=2[CH:10]=[C:9]1[CH3:21])=O)(C)(C)C.O.[OH-].[Na+]>CO>[CH3:21][C:9]1[NH:8][C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([CH2:17][C:18]([OH:20])=[O:19])[C:11]=2[CH:10]=1 |f:2.3|

Inputs

Step One
Name
1-t-butoxycarbonyl-2-methylindole-4-acetic acid
Quantity
96.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(=CC=2C(=CC=CC12)CC(=O)O)C
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with hexane-ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The extraction
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium chloride, successively, dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1NC=2C=CC=C(C2C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 53.9 g
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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